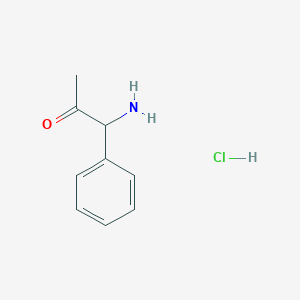
1-Amino-1-phenylpropan-2-one hydrochloride
Übersicht
Beschreibung
1-Amino-1-phenylpropan-2-one hydrochloride (APR) is a compound of interest due to its potential as a marker for wastewater contamination. It is a volatile aminoketone that has been identified in raw sewage and surface waters. The compound is synthesized as its hydrochloride salt and has been the subject of various analytical and synthetic studies .
Synthesis Analysis
The synthesis of APR and its derivatives has been explored in several studies. A novel and simple method for the analysis of APR by direct derivatization in aqueous media has been developed, which involves its synthesis as a hydrochloride salt followed by derivatization using mercaptoethanol and o-phthalaldehyde . Another study describes the synthesis of APR hydrochloride and its derivatization with 2,4-dinitrophenylhydrazine (DNPH) for determination by high-pressure liquid chromatography with ultraviolet detection (UV-HPLC) . Additionally, the synthesis of related compounds, such as secondary aminopropanols, has been reported, which may share synthetic pathways with APR hydrochloride .
Molecular Structure Analysis
The molecular structure of APR hydrochloride and its derivatives has been a subject of investigation. For instance, the racemic structure of a related compound, (2RS,3SR)-2-amino-3-hydroxy-3-phenylpropanoic acid hydrochloride, was examined based on melting point, solubility, and infrared spectrum, which could provide insights into the structural properties of APR hydrochloride .
Chemical Reactions Analysis
APR hydrochloride undergoes various chemical reactions, including derivatization, which is a key step in its analytical determination. The derivatization reactions involve the formation of products that can be separated and detected using chromatographic and mass spectrometric techniques . The reactivity of APR hydrochloride with reagents like mercaptoethanol, o-phthalaldehyde, and DNPH has been specifically studied for analytical purposes .
Physical and Chemical Properties Analysis
The physical and chemical properties of APR hydrochloride, such as volatility and reactivity, make it a suitable candidate for environmental analysis. Its detection limits, precision, and recoveries in various matrices have been determined, indicating its robustness as an analytical marker . The compound's interaction with structural components of cell membranes has also been suggested, indicating potential biological activity .
Wissenschaftliche Forschungsanwendungen
Spectroscopic Characterization and Crystal Structures
1-Amino-1-phenylpropan-2-one hydrochloride, as part of cathinone derivatives, has been extensively studied in spectroscopic characterization and crystal structures. For example, comprehensive chemical characterizations using nuclear magnetic resonance (NMR) spectroscopy, infrared spectroscopy, gas chromatography–mass spectrometry, and X-ray crystallography have been conducted on cathinone derivatives like ethcathinone hydrochloride and 4-chloroethcathinone hydrochloride (Kuś et al., 2016).
Environmental Analysis
In environmental studies, methods have been developed for determining 1-Amino-1-phenylpropan-2-one in water samples. These involve synthesizing the compound as its hydrochloride and using derivatization techniques for detection by high-pressure liquid chromatography (Dawit et al., 2001).
Antitumor Activity
In the field of medical research, there's been exploration into the antitumor activity of aminoalkanol hydrochlorides, including 1-Amino-1-phenylpropan-2-one hydrochloride. Such studies involve synthesizing tertiary aminoalkanol hydrochlorides and examining their biological properties, including testing for antitumor activity (Isakhanyan et al., 2016).
Uterine Relaxant Activity
The compound's derivatives have also been investigated for uterine relaxant activity. Novel racemic hydrochlorides synthesized for this purpose showed significant uterine relaxant activity in vitro and delayed labor onset in pregnant rats, offering insights into potential medical applications (Viswanathan et al., 2006).
Membrane-Stabilizing Properties
Studies on 1-Amino-1-phenylpropan-2-one hydrochloride and its derivatives have also shown membrane-stabilizing properties. These substances have demonstrated marked antihemolytic effects in erythrocyte oxidative stress models, indicating potential for biological applications (Malakyan et al., 2011).
Safety And Hazards
Eigenschaften
IUPAC Name |
1-amino-1-phenylpropan-2-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO.ClH/c1-7(11)9(10)8-5-3-2-4-6-8;/h2-6,9H,10H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLWANCOYVAFWCA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C(C1=CC=CC=C1)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40383869 | |
| Record name | 1-amino-1-phenylpropan-2-one hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40383869 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Amino-1-phenylpropan-2-one hydrochloride | |
CAS RN |
3904-16-3 | |
| Record name | 1-amino-1-phenylpropan-2-one hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40383869 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-amino-1-phenylpropan-2-one hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-methyl-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B1273678.png)

![5-[(3-Nitropyridin-2-yl)sulfanyl]-1,3,4-thiadiazol-2-amine](/img/structure/B1273682.png)
![3-benzo[b]furan-2-yl-1H-pyrazole](/img/structure/B1273683.png)









